molecular formula C11H21NO6S B8715263 Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate

Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate

Cat. No.: B8715263
M. Wt: 295.35 g/mol
InChI Key: UCVBBUBQPDCXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO6S and its molecular weight is 295.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 2-(methylsulfonyloxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3

InChI Key

UCVBBUBQPDCXCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methane sulfonyl chloride (71 μl; 0.92 mmol; 1.0 eq.) was added to a solution of 2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (200 mg; 0.92 mmol; 1.0 eq.) and TEA (190 uL; 1.38 mmol; 1.5 eq.) in anhydrous DCM (3 mL) maintained at 0° C. and under nitrogen atmosphere. The reaction mixture was stirred at RT O/N. The reaction mixture was washed with 10% citric acid solution and brine. Organic phase was dried over magnesium sulfate, filtered and concentrated to give the title compound as a brown oil (250 mg, 92%). 1H NMR (300 MHz, DMSO) δ 4.33-4.13 (m, 2H), 3.91-3.78 (m, 2H), 3.75-3.55 (m, 4H), 3.42 (td, J=11.6, 2.8 Hz, 1H), 3.20 (s, 3H), 1.41 (s, 9H).
Quantity
71 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
190 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
92%

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